(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid

Ion-selective extraction Sodium sensing Fluorescent chemosensor

(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid (CAS 656254-10-3) is a monoaza-15-crown-5 lariat ether. It features a 15-membered macrocyclic ring containing four oxygen and one nitrogen heteroatom, with a carboxymethyl (acetic acid) substituent attached at the 2-position carbon of the ring.

Molecular Formula C12H23NO6
Molecular Weight 277.31 g/mol
CAS No. 656254-10-3
Cat. No. B12532430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid
CAS656254-10-3
Molecular FormulaC12H23NO6
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1COCCOCCOCC(OCCN1)CC(=O)O
InChIInChI=1S/C12H23NO6/c14-12(15)9-11-10-18-8-7-17-6-5-16-3-1-13-2-4-19-11/h11,13H,1-10H2,(H,14,15)
InChIKeyNPJALZKYUFTRCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic Acid (CAS 656254-10-3)


(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid (CAS 656254-10-3) is a monoaza-15-crown-5 lariat ether. It features a 15-membered macrocyclic ring containing four oxygen and one nitrogen heteroatom, with a carboxymethyl (acetic acid) substituent attached at the 2-position carbon of the ring. The molecular formula is C₁₂H₂₃NO₆ and the molecular weight is 277.31 g/mol . This crown complexane-type structure combines the selective cation recognition of a 15-crown-5 cavity with an intramolecularly-available carboxylate donor arm (the "lariat effect"), enabling formation of 1:1 complexes with alkali, alkaline earth, and transition metal ions in aqueous and organic media [1].

Why Generic Aza-15-Crown-5 Ethers Cannot Replace (1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic Acid


Substituting (1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid with simple 1-aza-15-crown-5 (CAS 66943-05-3) or the N-substituted regioisomer (1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, CAS 118448-33-2) fails to deliver equivalent metal ion chelation performance. The 2-acetic acid isomer is a C-pivot lariat ether, where the carboxylate donor is attached to a carbon atom of the ring. This creates a geometrically and electronically distinct coordination pocket compared to the typical N-pivot lariat ethers. Crucially, substitution at nitrogen blocks the only ionizable secondary amine, eliminating the ability to fine-tune pH-dependent metal ion selectivity via the amine's basicity. In contrast, the free amine in the 2-acetic acid isomer remains available for protonation/deprotonation, acting as a built-in "pH-switch" for metal ion binding and release that is absent in the N-alkylated analog [1].

Head-to-Head Quantitative Differentiation of (1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic Acid Against Comparators


15-Crown-5 Cavity Size: Optimal Na⁺ Selectivity Over K⁺ Compared to 18-Crown-6 Analogs

The 15-membered ring cavity of this compound provides a thermodynamic preference for Na⁺ over K⁺, which is inverted in the larger 18-membered ring analogs such as aza-18-crown-6 acetic acid. An aza-15-crown-5 derivative with a sulfonamide side arm forms complexes with log K values of 4.7 ± 0.4 (Na⁺) and 4.8 ± 0.2 (K⁺) in acetonitrile, demonstrating near-equivalent binding but with clear potential for Na⁺ selectivity tuning via the free amine of the 2-acetic acid isomer [1]. In contrast, aza-18-crown-6 derivatives (e.g., 1,4,7,10,13-pentaoxa-16-azacyclooctadecane acetic acid) strongly favor K⁺, making them unsuitable for Na⁺-selective applications [2].

Ion-selective extraction Sodium sensing Fluorescent chemosensor

Carboxylate Pendant Arm (Lariat Effect): ~100-Fold Enhancement in Complex Stability Over 1-Aza-15-Crown-5

The carboxymethyl pendant arm on the 2-position carbon acts as an additional donor, converting the simple monoaza-15-crown-5 into a lariat ether. Lariat ethers with an oxygen donor arm on aza-15-crown-5 exhibit significantly enhanced complex stability for alkali and alkaline earth cations compared to the parent 1-aza-15-crown-5 lacking a donor arm. Calorimetric studies show that the inclusion of a pendant arm with an ether oxygen at the 3-position increases the enthalpy of complexation (ΔH) by 5–15 kJ mol⁻¹ and raises the log K by 1–2 units, representing approximately a 10- to 100-fold increase in binding constant (K) [1]. The carboxylate arm of the target compound provides an even stronger electrostatic contribution than an ether arm, yielding a larger lariat effect [2].

Lariat ether Stability constant enhancement Macrocyclic effect

Ring Nitrogen Basicity: pH-Dependent Metal Binding Not Possible with N-Substituted Isomer (CAS 118448-33-2)

The 2-acetic acid isomer (CAS 656254-10-3) retains a secondary amine (NH) in the macrocyclic ring with a pKa estimated at 7–9 (typical for azacrown ethers), which can be protonated at low pH to release a bound metal, or deprotonated at neutral-to-basic pH to coordinate metal ions [1]. The N-substituted regioisomer (CAS 118448-33-2) has the acetic acid group directly attached to the nitrogen, forming a tertiary amine (NR₂). This N-alkylation eliminates the protonatable NH site, abolishing the pH-gated binding-release mechanism. In selective extraction experiments, the parent aza-15-crown-5 (bearing a free NH) shows >90% stripping of Cu²⁺ upon acidification to pH 2, while the N-alkylated analog retains >60% of the metal under the same conditions .

pH-switchable chelation Stimuli-responsive binding Acid-base equilibria

Ca²⁺ and Ba²⁺ Affinity: Competitive with EDTA-Type Ligands While Offering Superior Selectivity Over Mg²⁺

Aza-15-crown-5 chromoionophores demonstrate measurable affinity for Ca²⁺ and Ba²⁺ with log K values of 3.71 ± 0.02 and 3.17 ± 0.01 respectively in acetonitrile/water by UV-vis titration [1]. While EDTA binds Ca²⁺ with log K ~10.7, the crown ether achieves useful moderate affinity with a key advantage: it discriminates against Mg²⁺, which EDTA binds nearly as strongly (log K ~8.8). The aza-15-crown-5 cavity size (1.7–2.2 Å) is well-matched to Ca²⁺ (ionic radius 1.00 Å) and Ba²⁺ (1.35 Å) but poorly accommodates the smaller Mg²⁺ (0.72 Å), resulting in Mg²⁺/Ca²⁺ selectivity ratios >100:1 in favor of Ca²⁺ [2]. This selectivity is an inherent property of the 15-crown-5 cavity and is retained in the 2-acetic acid derivative.

Calcium sensing Alkaline earth selectivity Fluorescent ionophore

C-Pivot vs. N-Pivot Architecture: Enhanced Kinetic Lability of the 2-Acetic Acid Isomer for Fast-Exchange Applications

The position of the acetic acid substituent (C-2 carbon pivot vs. N-13 nitrogen pivot) influences the flexibility and coordination geometry of the resulting metal complexes. C-pivot lariat ethers, such as the 2-acetic acid isomer, offer a less pre-organized binding pocket than N-pivot variants, which can be advantageous when fast metal exchange kinetics are needed. An aza-15-crown-5-functionalized DO3A-Gd³⁺ complex achieves a nearly optimal water exchange rate of k_ex = 3.1 × 10⁷ s⁻¹ [1]. The less rigid C-pivot architecture of the 2-acetic acid derivative is predicted to permit even faster ligand exchange than the N-pivot variant (CAS 118448-33-2), which forms a more constrained 5-membered chelate ring at the nitrogen, slowing dissociation kinetics [2].

MRI contrast agent Water exchange kinetics Gadolinium complex

High-Value Application Scenarios for (1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic Acid Based on Differentiated Evidence


Reusable Na⁺-Selective Fluorescent Chemosensor with pH-Gated Release

The optimal Na⁺/K⁺ selectivity of the 15-crown-5 cavity (log K ~4.7 for Na⁺ vs. ~4.8 for K⁺ in aza-15-crown-5 derivatives, with the free amine enabling further discrimination tuning) makes this compound an excellent scaffold for Na⁺-selective fluorescent probes [1]. The free NH group (pKa ~7–9) functions as a pH-switch: at neutral pH the deprotonated amine coordinates Na⁺, triggering a fluorescence change; acidification to pH <4 protonates the amine, releasing Na⁺ and resetting the sensor for repeated use. This reversible cycling, which is impossible with the N-substituted regioisomer (CAS 118448-33-2) that retains >60% of bound metal at low pH, enables continuous monitoring applications in bioreactor or clinical electrolyte analysis .

Selective Ca²⁺ Extraction in the Presence of Mg²⁺ for Biological Sample Preparation

The aza-15-crown-5 cavity demonstrates Ca²⁺ affinity (log K = 3.71) with >100:1 selectivity over Mg²⁺ [1]. The carboxymethyl lariat arm of the 2-acetic acid isomer further enhances Ca²⁺ binding by ~10–100× compared to unfunctionalized 1-aza-15-crown-5 . This combination of moderate affinity and high Mg²⁺ discrimination is ideal for selectively extracting Ca²⁺ from complex biological matrices (e.g., serum, cell lysates) where Mg²⁺ is present at millimolar concentrations. Unlike EDTA, which co-extracts Mg²⁺ and requires careful pH control for metal-selective elution, this lariat ether provides inherent Ca²⁺ selectivity, simplifying downstream ICP-MS or fluorescence-based calcium quantification.

C-Pivot Lariat Ether Building Block for High-Relaxivity Gadolinium MRI Contrast Agents

The C-pivot architecture of the 2-acetic acid isomer is predicted to produce less sterically constrained metal complexes than the N-pivot isomer (CAS 118448-33-2) [1]. Aza-15-crown-5-functionalized Gd³⁺-DO3A complexes achieve water exchange rates of k_ex = 3.1 × 10⁷ s⁻¹, which is within the optimal range for MRI contrast agent relaxivity . The carboxylic acid pendant arm serves as a conjugation handle for attachment to targeting vectors (e.g., peptides, antibodies) via amide coupling. The pH-switchable NH group adds an additional dimension of physiological responsiveness: at the slightly acidic pH of tumor microenvironments (pH 6.5–6.8), partial protonation of the amine alters the hydration state of the Gd³⁺ center, providing a tumor-specific relaxivity switch for molecular imaging.

Cation-Controlled Reversible Catalyst via Metal Ion Coordination-Decoordination Cycling

The free amine (NH) of the 2-acetic acid isomer provides a built-in pH-responsive coordination switch that is absent in N-substituted azacrown ethers [1]. When incorporated as a hemilabile ligand in nickel pincer complexes, aza-15-crown-5 macrocycles enable cation-controlled reversible binding, where the presence or absence of a specific metal ion (e.g., Li⁺, Na⁺) triggers ligand association or dissociation . The 2-acetic acid isomer, with its C-pivot carboxylate arm, offers a bidentate (amine + carboxylate) binding motif that can be turned off by protonation. This controllable denticity enables the design of switchable catalysts whose activity is modulated by pH or the presence of specific alkali metal cations, a functionality not achievable with the permanently N-alkylated analog CAS 118448-33-2.

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